Cas no 1782405-28-0 (1-propyl-1,7-diazaspiro4.4nonane)

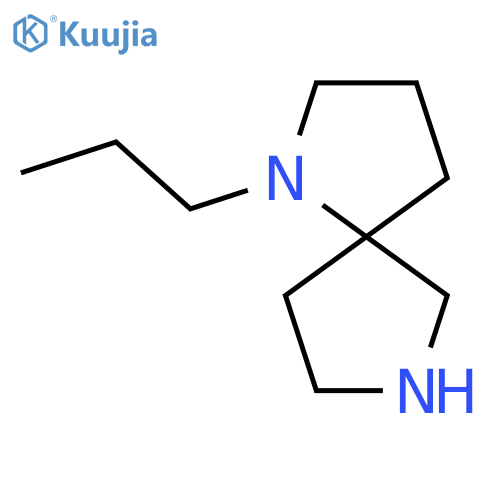

1782405-28-0 structure

商品名:1-propyl-1,7-diazaspiro4.4nonane

1-propyl-1,7-diazaspiro4.4nonane 化学的及び物理的性質

名前と識別子

-

- 1-Propyl-1,7-diazaspiro[4.4]nonane

- EN300-1273836

- 1782405-28-0

- 1,7-Diazaspiro[4.4]nonane, 1-propyl-

- 1-propyl-1,7-diazaspiro4.4nonane

-

- インチ: 1S/C10H20N2/c1-2-7-12-8-3-4-10(12)5-6-11-9-10/h11H,2-9H2,1H3

- InChIKey: INZIUMDUAVNAOT-UHFFFAOYSA-N

- ほほえんだ: N1(CCC)CCCC21CNCC2

計算された属性

- せいみつぶんしりょう: 168.162648646g/mol

- どういたいしつりょう: 168.162648646g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 15.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 密度みつど: 0.98±0.1 g/cm3(Predicted)

- ふってん: 218.1±8.0 °C(Predicted)

- 酸性度係数(pKa): 10.72±0.20(Predicted)

1-propyl-1,7-diazaspiro4.4nonane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1273836-10000mg |

1-propyl-1,7-diazaspiro[4.4]nonane |

1782405-28-0 | 10000mg |

$3315.0 | 2023-10-02 | ||

| Enamine | EN300-1273836-1.0g |

1-propyl-1,7-diazaspiro[4.4]nonane |

1782405-28-0 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1273836-5000mg |

1-propyl-1,7-diazaspiro[4.4]nonane |

1782405-28-0 | 5000mg |

$2235.0 | 2023-10-02 | ||

| Enamine | EN300-1273836-50mg |

1-propyl-1,7-diazaspiro[4.4]nonane |

1782405-28-0 | 50mg |

$647.0 | 2023-10-02 | ||

| Enamine | EN300-1273836-500mg |

1-propyl-1,7-diazaspiro[4.4]nonane |

1782405-28-0 | 500mg |

$739.0 | 2023-10-02 | ||

| Enamine | EN300-1273836-1000mg |

1-propyl-1,7-diazaspiro[4.4]nonane |

1782405-28-0 | 1000mg |

$770.0 | 2023-10-02 | ||

| Enamine | EN300-1273836-2500mg |

1-propyl-1,7-diazaspiro[4.4]nonane |

1782405-28-0 | 2500mg |

$1509.0 | 2023-10-02 | ||

| Enamine | EN300-1273836-100mg |

1-propyl-1,7-diazaspiro[4.4]nonane |

1782405-28-0 | 100mg |

$678.0 | 2023-10-02 | ||

| Enamine | EN300-1273836-250mg |

1-propyl-1,7-diazaspiro[4.4]nonane |

1782405-28-0 | 250mg |

$708.0 | 2023-10-02 |

1-propyl-1,7-diazaspiro4.4nonane 関連文献

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

1782405-28-0 (1-propyl-1,7-diazaspiro4.4nonane) 関連製品

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 55290-64-7(Dimethipin)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 57707-64-9(2-azidoacetonitrile)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬